Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate

1,2,3-thiadiazole regioisomer heterocyclic chemistry physicochemical differentiation

The 1,2,3-thiadiazole-4-carboxamide pharmacophore requires custom synthesis for most agrochemical or medicinal chemistry programs. This compound delivers the pre-installed scaffold at ≥95% purity, eliminating multi-step thiadiazole assembly. - **Key advantage:** Unique nitrogen-extrusion reactivity under photolysis (absent in 1,3,4-isomers) enables thioketene-based photoaffinity labeling. - **Orthogonal handle:** Methyl ester allows selective hydrolysis to free acid (MW 255.27) without cleaving the amide bond (amide NH pKa ~11.22). - **Fused system precursor:** Unsubstituted thiophene C4/C5 positions enable synthesis of thieno[2,3-d]-1,2,3-thiadiazolecarboxylates (plant activators, anticancer leads). - **Supply:** Standard lab PPE for H302/H315/H319/H335; TSCA/REACH compliant for R&D.

Molecular Formula C9H7N3O3S2
Molecular Weight 269.29
CAS No. 478261-72-2
Cat. No. B2946448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate
CAS478261-72-2
Molecular FormulaC9H7N3O3S2
Molecular Weight269.29
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C2=CSN=N2
InChIInChI=1S/C9H7N3O3S2/c1-15-9(14)7-5(2-3-16-7)10-8(13)6-4-17-12-11-6/h2-4H,1H3,(H,10,13)
InChIKeyUHGANFPHVQEFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity, Class, and Procurement Specifications


Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate (CAS 478261-72-2) is a heterocyclic small molecule (C9H7N3O3S2, MW 269.3 g/mol) belonging to the 1,2,3-thiadiazole-carboxamide-thiophene carboxylate class . It features a 1,2,3-thiadiazole ring linked via a carboxamide bridge to a thiophene-2-carboxylate methyl ester, conferring a dual heterocyclic framework that is of interest in medicinal chemistry and agrochemical research [1]. The compound is commercially available from multiple reputable vendors at a minimum purity specification of 95% and is primarily supplied for research and development use .

1 1,2,3-Thiadiazole regioisomer for nitrogen-extrusion photochemistry
2 Methyl ester protecting group enables orthogonal synthetic strategies
3 Dual heterocycle scaffold for fused thienothiadiazole library synthesis

Why Generic Analogs Cannot Substitute in Research


Compounds within the 1,2,3-thiadiazole-thiophene carboxamide class cannot be interchanged generically because subtle structural variations—regioisomerism of the thiadiazole ring, position of the amide linkage on the thiophene, and the ester vs. carboxylic acid functionality—produce measurable differences in predicted physicochemical properties (density, pKa), hydrogen-bonding capacity, and synthetic derivatization potential . The specific 1,2,3-thiadiazole regioisomer exhibits unique nitrogen-extrusion reactivity under thermal or photolytic conditions that is absent in the 1,3,4-thiadiazole isomer class, making the 1,2,3-isomer a distinct synthetic building block for fused thiophene systems . Furthermore, the methyl ester at the thiophene 2-position provides a hydrolytically labile protecting group that the corresponding carboxylic acid analog lacks, enabling orthogonal synthetic strategies .

Isomerism 1,3,4-Thiadiazole isomer lacks N-extrusion reactivity; regioisomer substitution may break key synthetic pathway.
Protecting group Carboxylic acid analog cannot replace methyl ester; orthogonal hydrolysis and polarity profile differ.
Blocked analogs Analogs with C4/C5 substituents may not allow diazotization-cyclization to fused thienothiadiazole systems.

Quantitative Differentiation Against Closest Analogs


1,2,3-Thiadiazole Regioisomerism: Density Differentiation

The target compound incorporates the 1,2,3-thiadiazole regioisomer (S–N–N connectivity), which is structurally and electronically distinct from the more commonly employed 1,3,4-thiadiazole isomer. The predicted density of the target compound (1.569 g/cm³) is substantially higher than that of the parent 1,3,4-thiadiazole (1.299 g/cm³ estimated; mp 42.5°C, bp 204°C), reflecting the higher molecular weight and the contribution of the thiophene-2-carboxylate methyl ester moiety . This density difference has practical implications for crystallization, formulation, and chromatographic behavior during purification .

Regioisomer density
Class-level
Target: 1.569 g/cm³ vs. 1,3,4-isomer parent: 1.299 g/cm³
Density difference may guide crystallization and chromatographic purification.
Predicted values; experimental verification recommended.
1,2,3-thiadiazole regioisomer heterocyclic chemistry physicochemical differentiation

Methyl Ester vs. Carboxylic Acid: Density and H-Bond Comparison

The target compound (methyl ester, MW 269.3, predicted density 1.569 g/cm³) can be directly compared with its closest structural analog, 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-3-thiophenecarboxylic acid (free carboxylic acid, MW 255.27, predicted density 1.7±0.1 g/cm³) . Despite the lower molecular weight of the carboxylic acid analog, its predicted density is higher (1.7 vs. 1.569 g/cm³), attributable to stronger intermolecular hydrogen-bonding networks enabled by the carboxylic acid donor. The methyl ester eliminates one hydrogen-bond donor (HBD = 1 vs. 2 for the acid), while the predicted pKa of the target compound's amide NH (11.22) indicates weak acidity compared to the carboxylic acid proton .

Ester vs. acid
Context-dependent
Density 1.569 vs. 1.7 g/cm³; HBD: 1 vs. 2; MW 269.3 vs. 255.3
Methyl ester reduces polarity and hydrogen bonding, influencing solubility and permeability screening.
Predicted density; hydrogen-bond donor count from structure.
ester prodrug strategy carboxylic acid bioisostere physicochemical profiling

Purity Specification and Batch Quality Assurance

The target compound is supplied with a minimum purity specification of 95% as verified by multiple independent vendors including AKSci and Chemenu . This compares favorably to the typical purity range of 95–97% offered for simpler thiophene-2-carboxylate esters (e.g., methyl thiophene-2-carboxylate at 97% from Fisher Scientific) [1]. The commercial availability at this purity tier, combined with full quality assurance documentation (SDS, COA upon request), provides procurement reliability that is not universally available for research-grade heterocyclic intermediates in this subclass .

Purity specification
Specification review
≥95% (AKSci, Chemenu); comparable to simpler thiophene ester at 97%
Verified purity supports reproducible biological assays and synthetic yields.
Vendor QC methods; request COA for lot-specific data.
compound quality control purity specification procurement standard

GHS Safety Profile: Hazard Classification Comparison

The target compound carries four GHS hazard statements: H302 (harmful if swallowed, Acute Toxicity Oral Category 4), H315 (causes skin irritation, Category 2), H319 (causes serious eye irritation, Category 2), and H335 (may cause respiratory irritation, Category 3) . In contrast, the simpler methyl thiophene-2-carboxylate (CAS 5380-42-7) is classified only as a flammable liquid (Category 4) without acute toxicity or irritation warnings [1]. This difference in hazard profile is attributable to the presence of the 1,2,3-thiadiazole-4-carbonyl moiety and the amide NH functionality, which introduce additional toxicological liabilities not present in the unsubstituted thiophene ester .

GHS hazard profile
Context-dependent
4 hazard statements vs. 1 (flammable) for methyl thiophene-2-carboxylate
Higher hazard classification requires PPE and fume hood, impacting lab workflow and cost.
H302, H315, H319, H335; review SDS before handling.
laboratory safety GHS hazard classification handling requirements

Synthetic Utility for Fused Thienothiadiazole Systems

The target compound's 3-amino-2-thiophenecarboxylate substructure (revealed upon amide hydrolysis) serves as a direct precursor to thieno[2,3-d]-1,2,3-thiadiazolecarboxylates via diazotization-cyclization chemistry, as established by Stanetty et al. (1999) [1]. This synthetic pathway is specific to the 1,2,3-thiadiazole regioisomer and yields fused bicyclic systems that have demonstrated plant activator and potential anticancer activity [2]. In contrast, the ethyl 5-acetyl-4-methyl analog (MW 339.4, C13H13N3O4S2) already contains blocking substituents at the 4- and 5-positions of the thiophene ring that preclude this cyclization pathway, making the target compound the preferred starting material for constructing thienothiadiazole libraries .

Synthetic utility
Class-level
Unsubstituted C4/C5 positions enable diazotization-cyclization to thieno[2,3-d]-1,2,3-thiadiazole
Supports fused heterocycle library construction via reported method.
Blocked analogs cannot access this cyclization route; see Stanetty et al. (1999).
fused heterocycle synthesis thienothiadiazole Hurd-Mori reaction

Research and Industrial Application Scenarios


Diversity-Oriented Synthesis of Thienothiadiazole Libraries

The unsubstituted C4 and C5 positions of the thiophene ring in this compound make it the optimal precursor for constructing thieno[2,3-d]-1,2,3-thiadiazolecarboxylate fused systems via diazotization of the 3-amino intermediate (obtained by amide hydrolysis) [1]. This cyclization is sterically blocked in close analogs such as ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-3-thiophenecarboxylate (MW 339.4 vs. 269.3 for the target compound). The resulting fused thienothiadiazoles have documented applications as plant activators and are under investigation for anticancer activity, providing a direct path from procurement to patentable composition-of-matter [2].

Medicinal Chemistry SAR with Tunable Ester Hydrolysis

The methyl ester at the thiophene 2-position provides a hydrolytically cleavable moiety that can be selectively removed to reveal the corresponding carboxylic acid (MW 255.27, density 1.7 g/cm³) . This ester-to-acid conversion enables systematic structure-activity relationship studies where the influence of the free carboxylic acid on target binding, cellular permeability, and solubility can be evaluated. The predicted pKa of 11.22 for the amide NH indicates that the amide bond remains intact under typical ester hydrolysis conditions (pH 10–12), allowing chemoselective deprotection orthogonal to the 1,2,3-thiadiazole-4-carboxamide linkage .

Agrochemical Discovery Leveraging Thiadiazole-Carboxamide Scaffolds

The 1,2,3-thiadiazole-4-carboxamide substructure is a recognized pharmacophore for fungicidal and plant activator activity [1]. This compound provides this pharmacophore pre-installed on a thiophene-2-carboxylate methyl ester scaffold with a verified purity of ≥95%, making it suitable for direct entry into agrochemical screening cascades without requiring in-house synthesis of the thiadiazole-carboxamide linkage . The GHS hazard profile (H302, H315, H319, H335) requires standard laboratory PPE and ventilation, which is manageable within typical agrochemical research facilities .

Chemical Biology Probes via Nitrogen-Extrusion Photochemistry

The 1,2,3-thiadiazole regioisomer undergoes unique nitrogen extrusion upon photolysis to generate reactive thioketene intermediates that can covalently label proximal nucleophilic amino acid residues . This photochemical property, which is absent in 1,3,4-thiadiazole isomers (density 1.299 g/cm³ for the parent), enables the use of this compound as a scaffold for photoaffinity labeling probes. The methyl ester handle provides a convenient attachment point for linker conjugation without interfering with the thiadiazole photochemistry, distinguishing it from the free carboxylic acid analog which would introduce competing reactivity .

Application
Selection Property
Validation Focus
Thienothiadiazole library synthesis
Unsubstituted thiophene C4/C5 positions
Diazotization-cyclization feasibility and fused ring formation
Ester-to-acid SAR studies
Methyl ester orthogonal to amide bond
Carboxylic acid impact on solubility, permeability, and target engagement
Agrochemical screening entry
Pre-installed 1,2,3-thiadiazole-4-carboxamide
Fungicidal/plant activator pharmacophore evaluation
Photoaffinity probe scaffold
1,2,3-Thiadiazole N-extrusion photoreactivity
Thioketene generation and nucleophilic labeling under photolysis
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